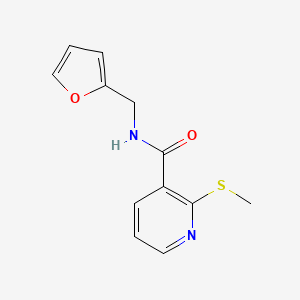

N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide

CAS No.:

Cat. No.: VC17905215

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O2S |

|---|---|

| Molecular Weight | 248.30 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-2-methylsulfanylpyridine-3-carboxamide |

| Standard InChI | InChI=1S/C12H12N2O2S/c1-17-12-10(5-2-6-13-12)11(15)14-8-9-4-3-7-16-9/h2-7H,8H2,1H3,(H,14,15) |

| Standard InChI Key | JMFHTZSBDYCESN-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=C(C=CC=N1)C(=O)NCC2=CC=CO2 |

Introduction

Chemical Structure and Physicochemical Properties

N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide is characterized by a nicotinamide backbone substituted with a methylthio group at the 2-position and a furan-2-ylmethyl-piperidinyl moiety at the 3-carboxamide position. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂S |

| Molecular Weight | 345.46 g/mol |

| IUPAC Name | N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |

| Key Functional Groups | Nicotinamide, methylthio, furan, piperidine |

The compound’s structure combines a lipophilic methylthio group with a polar nicotinamide core, potentially enhancing membrane permeability while retaining hydrogen-bonding capacity. The furan ring and piperidine moiety may contribute to interactions with biological targets such as neurotransmitter receptors or inflammatory mediators .

Synthetic Strategies and Methodological Insights

The synthesis of N-(furan-2-ylmethyl)-2-(methylthio)nicotinamide can be inferred from analogous nicotinamide derivatives described in the literature. A plausible route involves the following steps:

Synthesis of the Nicotinamide Core

-

Thiolation of Nicotinic Acid: 2-Chloronicotinic acid is treated with sodium hydrosulfide (NaSH) to yield 2-mercaptonicotinic acid.

-

Methylthio Introduction: Alkylation with methyl iodide in the presence of a base (e.g., potassium carbonate) produces 2-(methylthio)nicotinic acid.

-

Amidation: Coupling with 4-fluoroaniline using a reagent such as EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) forms the 2-(methylthio)nicotinamide intermediate .

Functionalization with the Furan-Piperidine Moiety

-

Piperidine Substitution: Reductive amination of 4-piperidinemethylamine with furan-2-carbaldehyde generates the N-(furan-2-ylmethyl)piperidin-4-ylmethyl side chain.

-

Final Coupling: The side chain is attached to the nicotinamide core via carbodiimide-mediated amidation (e.g., using EDCI/HOBt).

Critical Reaction Conditions:

-

Alkylation of thiol intermediates requires anhydrous DMF and resin-bound tertiary amines to minimize oxidation .

-

Boronate ester protection may be employed to stabilize reactive intermediates during functionalization.

Comparative Analysis with Structural Analogs

A comparison with related compounds highlights key structure-activity relationships (SAR):

The replacement of boronic acid (in SX-517) with methylthio reduces polarity, potentially enhancing blood-brain barrier penetration. Conversely, the furan-piperidine group may introduce steric hindrance, affecting target binding kinetics .

Challenges and Future Directions

-

Synthetic Optimization: Current routes yield moderate purity (95%); chromatographic refinement or alternative protecting groups (e.g., tert-butoxycarbonyl) could improve yields.

-

Target Validation: High-throughput screening against kinase panels or GPCR arrays is needed to identify primary targets.

-

Toxicological Profiling: Preliminary in vivo studies in murine models should assess acute toxicity and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume